- Regiochemistry of the microwave-assisted reaction between aromatic amines and α-bromo ketones to yield substituted 1H-indolesOrganic & Biomolecular Chemistry, 2008, 6(10), 1763-1772,
Cas no 948-65-2 (2-phenyl-1H-indole)

2-phenyl-1H-indole structure
Product Name:2-phenyl-1H-indole
CAS No:948-65-2
Molecular Formula:C14H11N
Molecular Weight:193.243843317032
MDL:MFCD00005608
CID:40393
PubChem ID:13698
2-phenyl-1H-indole Properties
Names and Identifiers
-
- 2-Phenyl-1H-indole
- 2-PHENYL INDOLE
- PHENYLINDOL, ALPHA-(RG)
- 2-phenyl-1h-indol
- 2-phenyl-indol
- 2-phenyl-indole
- 2-pPhenyl-1H-indole
- A-PHENYLINDOL
- a-Phenylindole
- Indole,2-phenyl
- Stabilizer I
- NSC 15776
- alpha-Phenylindole
- 2-Phenylindole
- 1H-Indole, 2-phenyl-
- Indole, 2-phenyl-
- Phenylindole
- .alpha.-Phenylindole
- MQD44HV3P1
- MLS002638448
- KLLLJCACIRKBDT-UHFFFAOYSA-N
- SMR000526281
- phenyl-indole
- 2-phenylindol
- PubChem7508
- TimTec1_005424
- MLS000701322
- KSC147K6H
- BDBM7391
- 2-Phenyl-1H-indole (ACI)
- Indole, 2-phenyl- (6CI, 8CI)
- α-Phenylindole
- 2-Phenylindole,99%
- 948-65-2
- SR-01000393950-1
- Z56174838
- DTXCID3048940
- BBL007843
- 2phenylindole
- P0188
- CHEMBL75756
- BRD-K85555482-001-01-1
- EINECS 213-436-3
- DB-015965
- EN300-16558
- P-4160
- Q27194433
- CCG-15334
- AE-641/30188041
- HMS2233J19
- SY032900
- UNII-MQD44HV3P1
- DTXSID8061343
- 1H-Indole, 2-phenyl
- SCHEMBL341378
- 2-Phenylindole, technical grade, 95%
- STK072610
- HMS3371N07
- AB00876244-08
- MFCD00005608
- SCHEMBL3835030
- SR-01000393950
- CG-0506
- BRN 0132356
- Indole, 2phenyl
- CS-W010681
- NS00019928
- CHEBI:113541
- F0920-0084
- N-[2-(2,6-dicyano-4-methyl-phenyl)azo-5-(dipropylamino)phenyl]methanesulfonamide
- NSC15776
- 5-20-08-00232 (Beilstein Handbook Reference)
- HMS1549G12
- EU-0034026
- NSC-15776
- 2Phenyl1Hindole
- VU0085923-2
- AC-23376
- alphaPhenylindole
- F1918-0028
- AKOS000120325
- BRD-K85555482-001-04-5
-
- MDL: MFCD00005608
- InChIKey: KLLLJCACIRKBDT-UHFFFAOYSA-N
- Inchi: 1S/C14H11N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-10,15H
- SMILES: C1C=CC(C2NC3C(=CC=CC=3)C=2)=CC=1
- BRN: 0132356
Computed Properties
- Exact Mass: 193.08900
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 0
- Rotatable Bond Count: 1
- Monoisotopic Mass: 193.089
- Heavy Atom Count: 15
- Complexity: 207
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 3.8
- Tautomer Count: nothing
- Surface Charge: 0
- Topological Polar Surface Area: 15.8
Experimental Properties
- LogP: 3.83490
- PSA: 15.79000
- Refractive Index: 1.5850 (estimate)
- Boiling Point: 250 °C/10 mmHg(lit.)
- Melting Point: 188.0 to 193.0 deg-C
- Flash Point: 250°C/10mm
- Color/Form: Yellow or sauce red foliar crystals
- Solubility: Soluble in ether, benzene, acetic acid, chloroform and hot carbon disulfide, slightly soluble in hot water. It can sublime and volatilize slightly with water vapor. Gradually green in the air, like indole smell.
- Density: 1.1061 (rough estimate)
2-phenyl-1H-indole Security Information
-
Symbol:
- RTECS:NM1272500
- WGK Germany:3
- Safety Instruction: S26-S39
- Risk Phrases:R37/38; R41
-
Dangerous goods sign:
- Hazardous Material transportation number:NONH for all modes of transport
- Hazard Statement: H315,H318,H335,H413
- Warning Statement: P261,P280,P305+P351+P338
- Storage Condition:Store at room temperature
- Risk Phrases: 37/38-41
- Signal Word:Danger
- TSCA:Yes
2-phenyl-1H-indole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-phenyl-1H-indole Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00IJ04-10g |
1H-Indole, 2-phenyl- |
948-65-2 | 98% | 10g |
$4.00 | 2024-04-19 | |
A2B Chem LLC | AI63636-10g |
2-Phenyl-1H-indole |
948-65-2 | 98% | 10g |
$4.00 | 2024-07-18 | |
Aaron | AR00IJ8G-5g |
2-Phenyl-1H-indole |
948-65-2 | 98% | 5g |
$4.00 | 2025-02-28 | |
abcr | AB134018-50 g |
2-Phenylindole, 95%; . |
948-65-2 | 95% | 50g |
€56.60 | 2023-05-10 | |
Ambeed | A190721-10g |
2-Phenyl-1H-indole |
948-65-2 | 98% | 10g |
$5.0 | 2025-03-01 | |
Apollo Scientific | OR8771-25g |
2-Phenyl-1H-indole |
948-65-2 | 98% | 25g |
£35.00 | 2023-09-02 | |
Chemenu | CM148685-500g |
2-Phenyl-1H-indole |
948-65-2 | 95%+ | 500g |
$81 | 2023-02-01 | |
City Chemical | P829-100GM |
2-Phenylindole |
948-65-2 | 98% | 100gm |
$111.45 | 2023-09-19 | |
Crysdot LLC | CD11005603-1000g |
2-Phenyl-1H-indole |
948-65-2 | 98% | 1000g |
$184 | 2024-07-19 | |
Enamine | EN300-16558-0.05g |
2-phenyl-1H-indole |
948-65-2 | 97% | 0.05g |
$19.0 | 2023-04-28 |
2-phenyl-1H-indole Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
1.2 Reagents: Water
1.2 Reagents: Water
Reference
- Convenient synthesis of 2-substituted indoles from 2-ethynylanilines with tetrabutylammonium fluorideJournal of the Chemical Society, 1999, (4), 529-534,
Synthetic Circuit 3
Reaction Conditions
1.1 Catalysts: 2,9-Dimethyl-1,10-phenanthroline , Palladium diacetate Solvents: 1,2-Dichloroethane ; 24 h, 80 °C
Reference
- Ligand-controlled regiodivergent direct arylation of indoles via oxidative boron Heck reactionOrganic Chemistry Frontiers, 2022, 9(21), 5906-5911,
Synthetic Circuit 4
Reaction Conditions
1.1 Catalysts: 2330762-84-8 Solvents: Toluene ; 24 h, 100 °C
Reference
- A Reusable MOF-Supported Single-Site Zinc(II) Catalyst for Efficient Intramolecular Hydroamination of o-AlkynylanilinesAngewandte Chemie, 2019, 58(23), 7687-7691,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Carbon monoxide Catalysts: Rhodium(1+), dicarbonyl(N1,N1,N2,N2-tetramethyl-1,2-ethanediamine-κN1,κN2)-, (SP… Solvents: Tetrahydrofuran ; 20 h, 100 psi, 100 °C
Reference
- Ionic Diamine Rhodium Complex Catalyzed Reductive N-Heterocyclization of 2-NitrovinylarenesJournal of Organic Chemistry, 2011, 76(11), 4715-4720,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 3 h, reflux
Reference
- Synthesis of new fused and substituted benzo and pyrido carbazoles via C-2 (het)arylindolesTetrahedron, 2008, 64(49), 11012-11019,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Ammonia Catalysts: Cuprous iodide , Bis(benzonitrile)dichloropalladium , Tri-tert-butylphosphonium tetrafluoroborate Solvents: Tetrahydrofuran , Water ; 17 h, rt
1.2 Reagents: Hydrochloric acid , Chloroauric acid Solvents: Water ; 24 h, acidified, rt
1.3 Reagents: Sodium carbonate Solvents: Water ; basified, rt
1.2 Reagents: Hydrochloric acid , Chloroauric acid Solvents: Water ; 24 h, acidified, rt
1.3 Reagents: Sodium carbonate Solvents: Water ; basified, rt
Reference
- Effect of the use of bulky alkylphosphines in the Sonogashira coupling with aqueous ammoniaHeterocycles, 2008, 76(1), 819-826,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Palladium , Copper Solvents: Dimethylformamide , Water ; 3 h, 100 °C; 100 °C → rt
Reference
- New hetero-bimetallic Pd-Cu catalysts for the one-pot indole synthesis via the Sonogashira reactionJournal of Molecular Catalysis A: Chemical, 2004, 212(1-2), 43-52,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Pyridine Solvents: 1,2-Dichloroethane
1.2 Reagents: Triethylamine , Cuprous iodide Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
1.4 Solvents: Ethyl acetate
1.2 Reagents: Triethylamine , Cuprous iodide Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
1.4 Solvents: Ethyl acetate
Reference
- Facile Solid-Phase Construction of Indole Derivatives Based on a Traceless, Activating Sulfonyl LinkerOrganic Letters, 2000, 2(1), 89-92,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Carbon monoxide Catalysts: Cobalt, compd. with rhodium (2:2) Solvents: Toluene ; 5 h, 1 atm, 100 °C
Reference
- Heterobimetallic Cobalt/Rhodium Nanoparticle-Catalyzed Carbonylative Cycloaddition of 2-Alkynylanilines to OxindolesOrganic Letters, 2008, 10(21), 4719-4721,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Sodium acetate , Cuprous iodide Catalysts: Iron oxide (Fe3O4) , Palladium Solvents: Dimethylacetamide ; 6 h, 166 °C
Reference
- Efficient Synthesis of Indole Derivatives via Tandem Cyclization Catalyzed by Magnetically Recoverable Palladium/Magnetite (Pd-Fe3O4) NanocrystalsAsian Journal of Organic Chemistry, 2016, 5(4), 470-476,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ; 1 h, 90 °C
Reference
- A Highly Selective Tandem Cross-Coupling of gem-Dihaloolefins for a Modular, Efficient Synthesis of Highly Functionalized IndolesJournal of Organic Chemistry, 2008, 73(2), 538-549,
Synthetic Circuit 13
Reaction Conditions
1.1 Catalysts: Palladium Solvents: Diglyme ; 20 h, 180 °C
Reference
- Iridium catalyzed synthesis of tetrahydro-1H-Indoles by dehydrogenative condensationInorganics, 2019, 7(8),,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(acetonitrile)copper(1+) hexafluorophosphate Solvents: Acetonitrile ; 2.5 h, 80 °C
Reference
- A Commercially Available and User-Friendly Catalyst for Hydroamination Reactions under Technical ConditionsEuropean Journal of Organic Chemistry, 2019, 2019(29), 4725-4730,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Triphenylphosphine , 2130844-30-1 Solvents: Toluene ; 16 h, reflux
Reference
- Immobilization of copper complexes with (1,10-phenanthrolinyl)phosphonates on titania supports for sustainable catalysisJournal of Materials Chemistry A: Materials for Energy and Sustainability, 2017, 5(24), 12216-12235,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Sodium ethoxide Solvents: Dimethyl sulfoxide ; 110 °C
1.2 Solvents: Water
1.2 Solvents: Water
Reference
- Highly efficient synthesis of a novel indolo [2,1-a] isoquinoline derivative via C-H activation strategyHuaxue Yu Shengwu Gongcheng, 2015, 32(9), 19-22,
Synthetic Circuit 17
Reaction Conditions
1.1 Catalysts: 1786399-20-9 Solvents: Acetic acid ; 5 min, 298 K
1.2 24 h, 298 K
1.2 24 h, 298 K
Reference
- Benzoato and Thiobenzoato Ligands in the Synthesis of Dinuclear Palladium(III) and -(II) Compounds: Stability and Catalytic ApplicationsEuropean Journal of Inorganic Chemistry, 2015, 2015(17), 2822-2832,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Sodium ethoxide Solvents: Dimethyl sulfoxide ; 2 h, 110 °C; 110 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Reference
- Rhodium-catalyzed regioselective direct C-H arylation of indoles with aryl boronic acidsTetrahedron Letters, 2015, 56(24), 3754-3757,
Synthetic Circuit 19
Reaction Conditions
1.1 Catalysts: Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate , 1808207-42-2 Solvents: Benzene-d6 ; 1 h, rt
Reference
- Diverse reactivity of a tricoordinate organoboron L2PhB: (L = oxazol-2-ylidene) towards alkali metal, group 9 metal, and coinage metal precursorsChemical Science, 2015, 6(5), 2893-2902,
Synthetic Circuit 20
Reaction Conditions
1.1 Catalysts: Stereoisomer of bis[μ-[1,3-bis(2-methylphenyl)-1-triazenato-κN1:κN3]]bis[μ-[2-(d… Solvents: Acetic acid ; 5 min, 298 K
1.2 Solvents: Dichloromethane ; 24 h, 298 K
1.2 Solvents: Dichloromethane ; 24 h, 298 K
Reference
- Triazenides as Suitable Ligands in the Synthesis of Palladium Compounds in Three Different Oxidation States: I, II, and IIIOrganometallics, 2014, 33(19), 5378-5391,
2-phenyl-1H-indole Raw materials
- Iodonium, diphenyl-
- 1H-Indole, 2-phenyl-1-(phenylsulfonyl)-
- Indole
- 1H-Indole, 2-phenyl-1-(2-pyrimidinyl)-
- 2-(2-Phenylethynyl)aniline
- 2-Bromoindole
- 2,2,2-trifluoro-N-(2-iodophenyl)acetamide
- 2,2,2-trifluoro-N-[2-(2-phenylethynyl)phenyl]acetamide
- 1H-Indole, 4,5,6,7-tetrahydro-2-phenyl-
- Phosphate(1-),hexafluoro-
- Carbamic acid, [4-cyano-2-(phenylethynyl)phenyl]-, ethyl ester (9CI)
- 1-nitro-2-(2-phenylethenyl)benzene
- 2-Iodoaniline
- 2-Bromoacetophenone
- Benzenamine,N-(1,1-dimethylethyl)-
- Phenylboronic acid
2-phenyl-1H-indole Preparation Products
2-phenyl-1H-indole Suppliers
Hubei Wande Chemical Co.,Ltd.
(CAS:948-65-2)
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Suzhou Senfeida Chemical Co., Ltd
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2-phenyl-1H-indole Related Literature
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4. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitorsXufen Yu,Eun-Jung Park,Tamara P. Kondratyuk,John M. Pezzuto,Dianqing Sun Org. Biomol. Chem. 2012 10 8835
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8. Radical cations: reactions of 2-phenylindole with aromatic amines under anodic oxidation. β-Scission of an amino alkoxy radicalLucedio Greci,Giampaolo Tommasi,Paola Astolfi,Rita Petrucci,Giancarlo Marrosu,Antonio Trazza,Paolo Sgarabotto,Lara Righi J. Chem. Soc. Perkin Trans. 2 2000 1749
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948-65-2 (2-phenyl-1H-indole) Related Products
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Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:948-65-2)2-Phenylindole

Purity:99.9%
Quantity:200kg
Price($):discuss personally